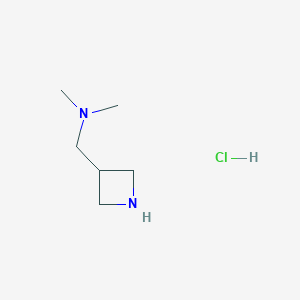

azetidin-3-yl-N,N-dimethylmethanamine hydrochloride

Description

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride (CAS: 1630082-57-3) is a heterocyclic amine salt featuring a four-membered azetidine ring substituted at the 3-position with an N,N-dimethylmethanamine group. The hydrochloride salt enhances its stability and solubility, making it suitable for pharmaceutical applications.

Properties

IUPAC Name |

1-(azetidin-3-yl)-N,N-dimethylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2.ClH/c1-8(2)5-6-3-7-4-6;/h6-7H,3-5H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPXMVFXWYLCCNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90630496 | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

741287-55-8 | |

| Record name | 3-Azetidinemethanamine, N,N-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=741287-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Azetidin-3-yl)-N,N-dimethylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90630496 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride typically involves the reaction of azetidine with N,N-dimethylmethanamine in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification and crystallization to obtain the final product in its hydrochloride salt form .

Chemical Reactions Analysis

Types of Reactions

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

- Building Block for Organic Synthesis: Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride serves as a versatile building block in the synthesis of complex organic molecules and heterocycles. Its azetidine structure is crucial for developing pharmaceuticals and agrochemicals .

- Functionalization of Drugs: The compound can be utilized in late-stage functionalization of approved drugs, enhancing their pharmacological profiles .

2. Biology:

- Biochemical Studies: It is employed in biochemical research to study the behavior of nitrogen-containing heterocycles, which are significant in various biological processes.

- Drug Discovery: The compound's mechanism of action involves interactions with molecular targets within biological systems, making it a candidate for drug development aimed at treating diseases caused by pathogens like Trypanosoma brucei .

3. Industry:

- Production of Specialty Chemicals: In industrial applications, this compound is used in the production of specialty chemicals and materials that require specific chemical properties for performance.

Case Study 1: Medicinal Chemistry

A research study focused on optimizing a series of compounds related to this compound demonstrated its potential as an anti-parasitic agent against T.b. brucei. The study revealed that derivatives of this compound exhibited potent activity against the parasite in vitro, showcasing its application in treating African sleeping sickness .

Case Study 2: Drug Development

Another investigation highlighted the use of this compound in synthesizing inhibitors for glycogen synthase kinase 3 (GSK3). The findings indicated that modifications to the azetidine structure could lead to improved inhibitors with better efficacy in clinical settings .

Mechanism of Action

The mechanism of action of azetidin-3-yl-N,N-dimethylmethanamine hydrochloride involves its interaction with molecular targets and pathways in biological systems. The compound’s azetidine ring is known for its strain-driven reactivity, which allows it to participate in various chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in drug discovery or biochemical studies .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their properties, and pharmacological distinctions:

Key Comparisons

Structural Rigidity vs. ANAVEX2-73’s tetrahydrofuran ring with diphenyl groups provides lipophilicity, favoring blood-brain barrier penetration, whereas the azetidine analog’s smaller ring may improve aqueous solubility .

Pharmacological Targets ANAVEX2-73 demonstrates sigma-1 receptor agonism, while benzo[b]thiophene derivatives (e.g., 5-chloro-2-phenylbenzo[b]thiophene analog) modulate Ca²⁺ channels and Ser/Thr phosphatases, indicating divergent therapeutic mechanisms .

Physicochemical Properties

- LogP and Solubility : Azetidin-3-yl-N,N-dimethylmethanamine HCl (MW: ~162.65 g/mol) likely has intermediate lipophilicity compared to ANAVEX2-73 (MW: 325.86 g/mol) and trimethylamine HCl (MW: 95.57 g/mol), balancing membrane permeability and solubility .

- Stability : The strained azetidine ring may increase susceptibility to ring-opening reactions compared to stable aromatic systems in benzo[b]thiophene derivatives .

Synthetic and Regulatory Considerations

Biological Activity

Azetidin-3-yl-N,N-dimethylmethanamine hydrochloride is a compound characterized by its azetidine ring structure, which is a four-membered nitrogen-containing heterocycle. This compound has garnered attention due to its potential biological activities, particularly in pharmacological contexts. This article explores the biological activity of this compound, synthesizing available research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C6H14N2·HCl

- Molecular Weight : Approximately 187.11 g/mol

- Structure : The compound features a dimethylmethanamine moiety attached to the azetidine ring, which enhances its interaction with biological systems.

The mechanism of action for this compound remains largely unexplored. However, the presence of the azetidine ring suggests potential interactions with biological targets such as enzymes and receptors. The dimethylamine group may facilitate interactions through hydrogen bonding and lipophilicity, enhancing the compound's bioavailability and ability to penetrate cell membranes.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

Study 1: Antimalarial Activity

In a study investigating various azetidine derivatives, this compound was noted for its promising antimalarial properties. The study involved in vitro assays against Plasmodium falciparum, where the compound demonstrated moderate inhibitory effects compared to established antimalarial drugs.

Study 2: Interaction with Biological Targets

Another research effort focused on the pharmacokinetics of this compound. The findings suggested that the compound interacts with neurotransmitter pathways, potentially influencing mood and cognitive functions. This interaction indicates a broader scope for its application in neurological disorders.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Similarity |

|---|---|---|---|

| 1-(1-Methylazetidin-3-yl)methanamine dihydrochloride | C5H12N2 | Lacks hydroxyl group | High |

| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride | C6H14N2 | Contains dimethyl substitution | High |

| 2-Methyl-2,6-diazaspiro[3.3]heptane dihydrochloride | C6H12N2 | Spirocyclic structure | Moderate |

| N,N-Dimethyl-3-azetidinemethanamine | C6H14N2 | Dimethylated nitrogen | Moderate |

This table illustrates how variations in structure can lead to significant differences in biological activity and chemical reactivity.

Future Directions

While preliminary findings highlight the potential of this compound in various therapeutic areas, further research is essential to elucidate its full biological profile. Key areas for future investigation include:

- Detailed studies on the mechanism of action.

- Clinical trials to assess efficacy and safety in humans.

- Exploration of structural modifications to enhance bioactivity.

Q & A

Q. What are the optimal synthetic conditions for preparing azetidin-3-yl-N,N-dimethylmethanamine hydrochloride?

Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. Key considerations include:

- Solvent selection: Polar solvents like water or alcohols (e.g., ethanol) are preferred to stabilize ionic intermediates .

- Reagents: For oxidation, potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used; for reduction, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective .

- Salinization: Post-synthesis, the free base is converted to the hydrochloride salt via dropwise addition of 1M HCl in diethyl ether under inert conditions .

Q. How can researchers purify and characterize this compound?

Methodological Answer:

- Purification: After salinization, the hydrochloride salt is isolated via centrifugation, followed by vacuum drying to remove residual solvents .

- Characterization:

- Purity: High-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended (≥98% purity threshold) .

- Structural confirmation: Use nuclear magnetic resonance (NMR; ¹H/¹³C) and high-resolution mass spectrometry (HRMS). The InChI key (KSKTVNNRMXUMIY-UHFFFAOYSA-N) from PubChem can validate structural integrity .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound?

Methodological Answer: Solubility discrepancies often arise from solvent polarity and temperature. A systematic approach includes:

- Solvent screening: Test halogenated solvents (e.g., trichloromethane, tetrachloromethane) and polar aprotic solvents (e.g., DMSO).

- Experimental design: Measure mole fraction solubility at controlled temperatures (e.g., 253–293 K) under inert atmospheres. For example, solubility in trichloromethane at 298 K was reported as 0.554 mole fraction under 1 atm partial pressure .

- Data validation: Compare results with Raoult’s law deviations and computational models (e.g., COSMO-RS) to predict phase behavior .

Q. What analytical strategies detect and quantify impurities in this compound?

Methodological Answer:

- Impurity profiling: Use HPLC with a C18 column and gradient elution (e.g., 0.1% trifluoroacetic acid in acetonitrile/water).

- Reference standards: Cross-validate against known pharmaceutical impurities, such as tramadol hydrochloride derivatives (e.g., [2-(3-methoxyphenyl)cyclohex-1-enyl]-N,N-dimethylmethanamine hydrochloride) .

- Mass spectrometry: Apply LC-MS/MS to identify trace impurities (e.g., dehalogenated byproducts) with a detection limit of ≤0.1% .

Q. How can researchers design analogs to study sigma-1 receptor agonism?

Methodological Answer:

- Scaffold modification: Introduce substituents at the azetidine nitrogen or aryl groups. For example, Blarcamesine hydrochloride (a sigma-1 agonist) features a diphenyloxolane moiety linked to a dimethylamino group .

- Synthetic routes: Utilize Mannich reactions or ring-closure strategies. A related compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, was synthesized via ketonic Mannich base alkylation .

- Pharmacological assays: Test binding affinity using radioligand displacement (e.g., [³H]-pentazocine for sigma-1 receptors) and functional assays (e.g., calcium flux in neuronal cells) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.